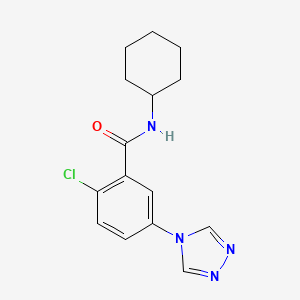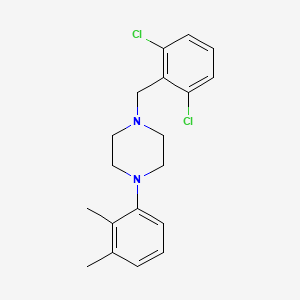![molecular formula C11H10N8O2S B5773913 5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5773913.png)
5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole, commonly known as MNTT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNTT is a tetrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of MNTT is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes, such as DNA synthesis and cell division. MNTT has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the regulation of cell growth and development.
Biochemical and Physiological Effects:
MNTT has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of key enzymes involved in cellular processes. MNTT has also been shown to have antioxidant and anti-inflammatory properties, which may be important for the prevention and treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MNTT has several advantages for laboratory experiments, including its high purity and stability, its ease of synthesis, and its potential for use in various fields. However, there are also limitations to the use of MNTT in laboratory experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
There are many potential future directions for the study of MNTT, including the development of new synthetic methods, the optimization of its use in various fields, and the exploration of its potential applications in medicine, materials science, and analytical chemistry. Further studies are needed to fully understand the mechanism of action of MNTT and its potential advantages and limitations for laboratory experiments.
Méthodes De Synthèse
MNTT has been synthesized through various methods, including the reaction of 4-methylphenylhydrazine with 5-mercapto-1-methyl-3-nitro-1H-1,2,4-triazole in the presence of a base. Another method involves the reaction of 5-mercapto-1-methyl-3-nitro-1H-1,2,4-triazole with 4-methylphenylisocyanate in the presence of a base. The synthesis of MNTT has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
MNTT has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, MNTT has been studied for its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, MNTT has been studied for its potential use in the development of new materials, such as polymers and nanoparticles. In analytical chemistry, MNTT has been studied as a reagent for the detection of various analytes, including metal ions and amino acids.
Propriétés
IUPAC Name |
5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N8O2S/c1-7-3-5-8(6-4-7)18-11(13-15-16-18)22-10-12-9(19(20)21)14-17(10)2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSDNEDDGTYOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SC3=NC(=NN3C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-1-(benzylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B5773852.png)

![1-[1-benzyl-6-methyl-4-(1-piperidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5773876.png)


![ethyl 3-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5773896.png)



![5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide](/img/structure/B5773928.png)
![N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5773938.png)
![3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5773941.png)

